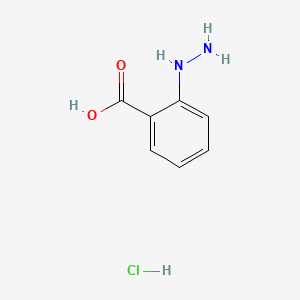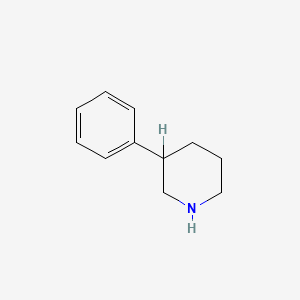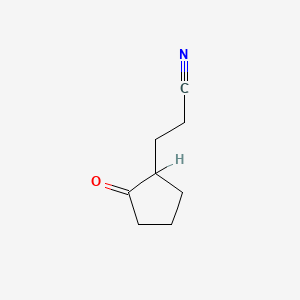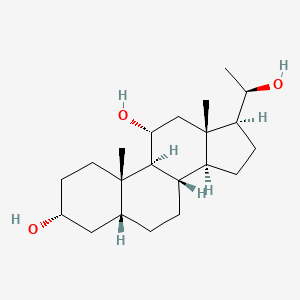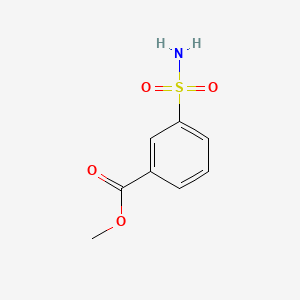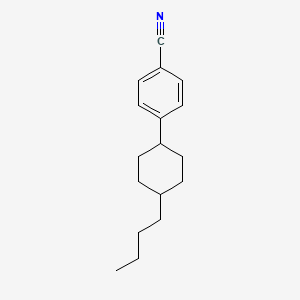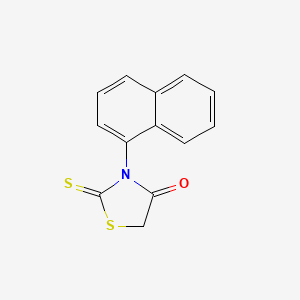
罗丹明,3-(1-萘基)-
描述
Rhodanine, 3-(1-naphthyl)- is a heterocyclic compound belonging to the thiazolidinone family. It features a thiazole nucleus with a thioxo group on the second carbon and a carbonyl group on the fourth carbon.
科学研究应用
Rhodanine, 3-(1-naphthyl)- has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the design of new drugs with anticancer, antibacterial, and antiviral properties . In biology, it serves as a probe for studying enzyme inhibition and protein interactions . Additionally, it is used in the development of materials for electronic and optical applications due to its unique electronic properties .
作用机制
Target of Action
Rhodanine, 3-(1-naphthyl)-, is a derivative of rhodanine, a heterocyclic compound known for its diverse biological properties . The primary targets of Rhodanine, 3-(1-naphthyl)- are carbonic anhydrase II and IX . Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton . They play a crucial role in maintaining pH homeostasis .
Mode of Action
Rhodanine, 3-(1-naphthyl)- interacts with its targets, carbonic anhydrase II and IX, by inhibiting their activity . The inhibition of these enzymes disrupts the conversion of carbon dioxide to bicarbonate and proton, thereby affecting pH homeostasis . The mechanism of action of Rhodanine, 3-(1-naphthyl)- is further supported by molecular docking studies .
Biochemical Pathways
The inhibition of carbonic anhydrase II and IX by Rhodanine, 3-(1-naphthyl)- affects the polyol pathway of glucose metabolism . This pathway is responsible for converting glucose to sorbitol in tissues independently of insulin . The inhibition of carbonic anhydrases disrupts this pathway, leading to potential therapeutic effects .
Pharmacokinetics
In silico assessment for pharmacokinetic properties of similar compounds has revealed candidates with good bioavailability, high tolerability with cell membranes, and positive drug-likeness values . These properties suggest that Rhodanine, 3-(1-naphthyl)- may have similar pharmacokinetic characteristics.
Result of Action
The inhibition of carbonic anhydrase II and IX by Rhodanine, 3-(1-naphthyl)- results in the disruption of pH homeostasis . This disruption can lead to various molecular and cellular effects, potentially contributing to the compound’s therapeutic effects .
Action Environment
The action of Rhodanine, 3-(1-naphthyl)- is likely influenced by various environmental factors. For instance, the crystal structures of similar compounds have shown that their action can be influenced by weak C–H···O and C–H···S contacts . These interactions could potentially influence the stability, efficacy, and action of Rhodanine, 3-(1-naphthyl)-.
生化分析
Biochemical Properties
“Rhodanine, 3-(1-naphthyl)-” is known to interact with numerous targets such as HCV NS3 protease, β-lactamase, PMT1 manosyl transferase, and PRL-3 and JSP-1 phosphatases . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
The effects of “Rhodanine, 3-(1-naphthyl)-” on cells are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, “Rhodanine, 3-(1-naphthyl)-” exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it has a significant impact on cellular function .
Dosage Effects in Animal Models
The effects of “Rhodanine, 3-(1-naphthyl)-” vary with different dosages in animal models .
Metabolic Pathways
“Rhodanine, 3-(1-naphthyl)-” is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of “Rhodanine, 3-(1-naphthyl)-” within cells and tissues are complex processes that involve various transporters and binding proteins .
Subcellular Localization
It is believed that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Rhodanine, 3-(1-naphthyl)- can be synthesized through various methods. One common approach involves the reaction of 1-naphthylamine with carbon disulfide and chloroacetic acid in the presence of a base. This reaction proceeds via the formation of an intermediate dithiocarbamate, which then cyclizes to form the rhodanine ring . Another method involves the use of microwave-assisted Knoevenagel condensation, which offers a highly efficient and rapid synthesis of rhodanine derivatives .
Industrial Production Methods: Industrial production of rhodanine derivatives often employs green chemistry techniques to enhance efficiency and reduce environmental impact. Methods such as aqueous medium synthesis, ionic liquid, microwave, ultrasonic irradiation, and solvent-free methods are commonly used . These techniques not only improve yield but also minimize the use of hazardous solvents and reagents.
化学反应分析
Types of Reactions: Rhodanine, 3-(1-naphthyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. It can participate in nucleophilic addition reactions due to the electrophilic nature of the carbonyl group at position 4 .
Common Reagents and Conditions: Common reagents used in the reactions of rhodanine derivatives include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . These reactions are typically carried out under mild conditions to preserve the integrity of the rhodanine ring.
Major Products Formed: The major products formed from the reactions of rhodanine, 3-(1-naphthyl)- include various substituted rhodanine derivatives. These products often exhibit enhanced biological activities and are used in the development of pharmaceuticals and agrochemicals .
相似化合物的比较
Rhodanine, 3-(1-naphthyl)- is unique among rhodanine derivatives due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include 5-benzylidene rhodanine, 3-ethyl rhodanine, and 2-thiohydantoin derivatives . These compounds share the rhodanine core structure but differ in their substituents, leading to variations in their biological activities and applications .
属性
IUPAC Name |
3-naphthalen-1-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS2/c15-12-8-17-13(16)14(12)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQHTADDWORHGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178108 | |
| Record name | Rhodanine, 3-(1-naphthyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23517-78-4 | |
| Record name | 3-(1-Naphthalenyl)-2-thioxo-4-thiazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23517-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodanine, 3-(1-naphthyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023517784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodanine, 3-(1-naphthyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


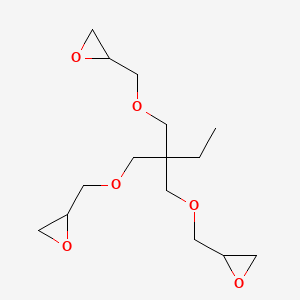
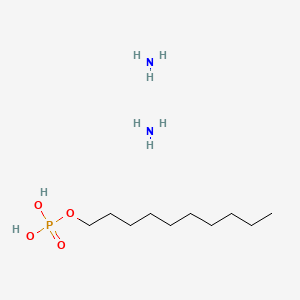
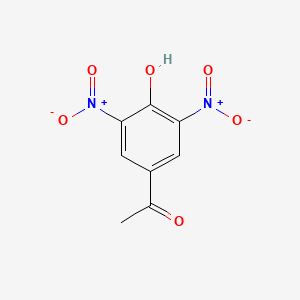
![1,3-Bis[3-(dimethylamino)propyl]urea](/img/structure/B1330001.png)
